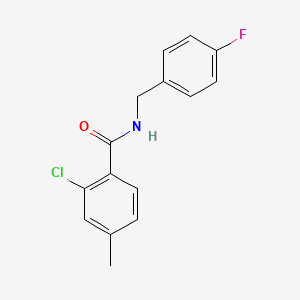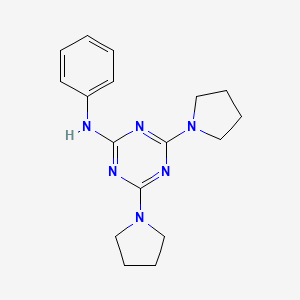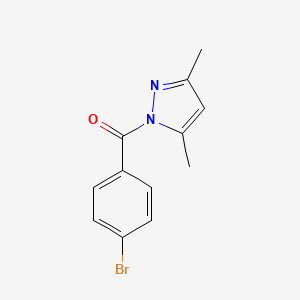
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a member of the pyrazole family and has been studied for its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments include its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to have potential as a pharmacological agent for the treatment of cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. These include further studies to determine its safety and efficacy as a pharmacological agent, investigation of its potential as a photosensitizer in photodynamic therapy for cancer, and exploration of its potential as a modulator of other biological pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Aplicaciones Científicas De Investigación
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential as a pharmacological agent. It has been shown to modulate biological pathways such as the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been studied for its ability to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Furthermore, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer.
Propiedades
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOCNWFJSMLHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
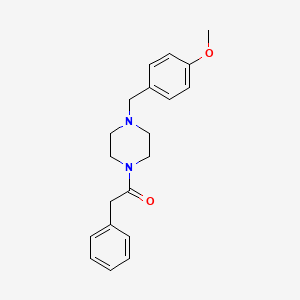
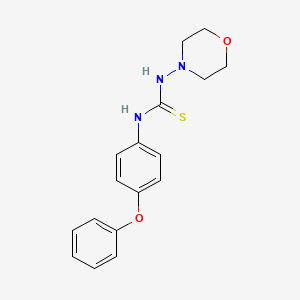
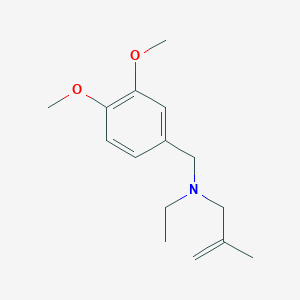

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)

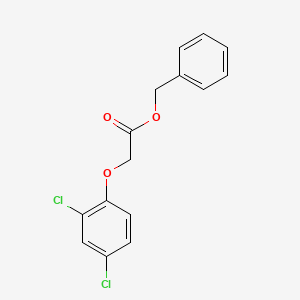
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
